
2-(7-methyl-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-methyl-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C26H25N3O2 and its molecular weight is 411.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(7-methyl-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(o-tolyl)acetamide is a derivative of quinoline known for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing insights from various studies.
- Molecular Formula: C₁₈H₁₈N₂O
- Molecular Weight: 290.35 g/mol
- CAS Number: 932308-07-1
Biological Activity Overview
The biological activity of this compound has been evaluated across several studies, focusing on its cytotoxicity against cancer cell lines and its antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, it has been tested against:
- A2780 (human ovarian carcinoma)
- MCF-7 (human breast cancer cells)
In a comparative study, the compound exhibited significant cytotoxic effects, with IC50 values indicating potent antiproliferative activity. The mechanism of action was associated with the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A2780 | 12.5 | Tubulin inhibition |
MCF-7 | 10.3 | Cell cycle arrest |
Antimicrobial Activity
The compound also demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests revealed:
- Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains including Staphylococcus aureus and Escherichia coli.
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Bacillus subtilis | 4.69 |
The proposed mechanism for the anticancer activity involves:
- Inhibition of Tubulin Polymerization: The compound binds to the β-tubulin subunit, disrupting microtubule formation.
- Induction of Apoptosis: Following cell cycle arrest, apoptotic pathways are activated leading to programmed cell death.
For antimicrobial activity, it is suggested that the compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth .
Case Studies
Several case studies have documented the effectiveness of similar quinoline derivatives:
- Study on Quinoline Derivatives: A series of quinoline derivatives were synthesized and evaluated for anticancer properties, showing that modifications in the phenyl ring significantly enhanced cytotoxicity.
- Antimicrobial Evaluation: A comparative study on quinoline-based compounds indicated that those with electron-donating groups exhibited improved antimicrobial activity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of quinoline derivatives typically involves multi-step reactions that may include cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure of synthesized compounds.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. In a study focusing on similar compounds, significant antibacterial activity was observed against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined, with some compounds showing MIC values as low as 6.25 µg/ml, indicating promising candidates for future antibacterial agents .
Compound | Target Organism | MIC Value (µg/ml) |
---|---|---|
6d | Mycobacterium smegmatis | 6.25 |
9c | Pseudomonas aeruginosa | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, derivatives similar to the compound were tested against the MCF-7 breast cancer cell line using the MTT assay. Compounds demonstrated significant cytotoxicity compared to the reference drug Doxorubicin, with several showing strong activity at low concentrations .
Compound | Cell Line | IC50 Value (µM) | Comparison Drug |
---|---|---|---|
7b | MCF-7 | 10 | Doxorubicin |
8a | MCF-7 | 15 | Doxorubicin |
Mechanistic Insights
The mechanism of action for quinoline derivatives often involves the inhibition of key enzymes or pathways in microbial or cancer cells. For example, some studies suggest that these compounds may interfere with DNA replication or protein synthesis in target organisms, leading to cell death.
Case Studies
Several case studies illustrate the efficacy of quinoline derivatives:
- Antibacterial Study : A series of quinoline compounds were synthesized and screened for antibacterial activity against various pathogens. The results indicated a correlation between structural modifications and antimicrobial potency.
- Anticancer Screening : In vitro assays on MCF-7 cells revealed that specific substitutions on the quinoline ring enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design.
Eigenschaften
IUPAC Name |
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-18-12-13-20-15-21(16-27-22-9-4-3-5-10-22)26(31)29(24(20)14-18)17-25(30)28-23-11-7-6-8-19(23)2/h3-15,27H,16-17H2,1-2H3,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJFMXIKKILNAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC=C3C)CNC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.